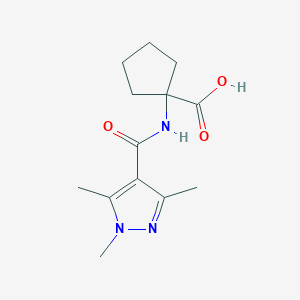

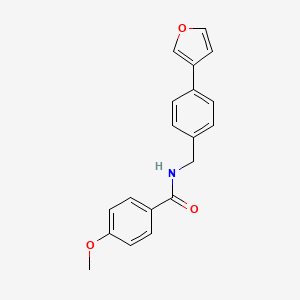

![molecular formula C11H16ClN B3010024 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride CAS No. 1031779-75-5](/img/structure/B3010024.png)

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-amine hydrochloride is a compound that belongs to a class of polycyclic cage molecules. These molecules are characterized by their unique three-dimensional structures, which can provide a framework for a variety of chemical modifications and applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pentacyclo undecane derivatives has been explored through various methods. For instance, the enantioselective synthesis of amino acids from pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane-8,11-dione involves treatment with sodium cyanide and ammonium carbonate to produce optically active hydantoins, which upon hydrolysis yield amino-pentacyclo undecane carboxylic acids with specific stereochemistry . Additionally, microwave-assisted methods have been developed for the efficient synthesis of pentacyclo undecylamines, offering advantages such as high yields, reduced reaction times, and simpler purification processes .

Molecular Structure Analysis

The molecular structure of pentacyclo undecane derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of 11-amino-8-hydroxypentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane-8,11-lactam was determined through selective acetylation and complete NMR spectral assignment . X-ray crystallographic studies have also been conducted on biologically active trishomocubanes, revealing the importance of the spatial relationship between functional groups for binding at biological targets .

Chemical Reactions Analysis

The reactivity of pentacyclo undecane derivatives has been investigated in various contexts. For example, the synthesis of 4,4,8,8,11,11-hexanitropentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane involved a multi-step process starting with an oxime derivative and proceeding through oxidative bromination, reduction, and nitration steps . The reactions of dibromo dioxotetracyclo undecane with organomagnesium halides have been used to prepare tetrasubstituted pentacycloundecanes, demonstrating the potential for creating complex derivatives with specific substituent patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentacyclo undecane derivatives are influenced by their polycyclic cage structures. For instance, the synthesis of 4,4'-spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] resulted in a compound with high density and a high volumetric heat of combustion, indicating potential applications in energy storage . The structural analysis of novel neuroprotective pentacyclo undecane-derived propargylamines revealed different modes of intermolecular interaction and molecular stacking, which could be relevant for their biological activity .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Neuroprotective Activity

- Enantioselective Synthesis : Pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-amine hydrochloride has been used in the enantioselective synthesis of amino acids, showcasing its utility in producing optically active compounds with potential pharmaceutical applications (Martins et al., 2001).

- Neuroprotective Agents : Research indicates potential use as neuroprotective agents, particularly in relation to their ability to cross the blood-brain barrier. This is significant for the development of novel treatments for neurological disorders (Zah et al., 2003).

Advancements in Synthetic Methods

- Microwave-assisted Synthesis : Advancements in synthetic methods for pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-amine hydrochloride derivatives have been achieved through microwave-assisted procedures, enhancing efficiency and yield (Joubert et al., 2013).

Structural Analysis and Binding Properties

- X-Ray Crystallographic Structures : Structural analysis through X-ray crystallography has been conducted, providing insights into the binding properties at the sigma site, important for studying neurological disorders (Hambley et al., 2000).

Synthetic and Pharmacological Characterization

- Synthesis of Novel Cage Oxaheterocycles : Studies on the synthesis of novel cage oxaheterocycles involving pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecan-4-one have been performed, demonstrating the versatility of these compounds (Marchand et al., 2001).

- Pharmacological Potential : Investigations into the pharmacological characteristics of related polycyclic amines suggest potential applications in neuroprotection and other therapeutic areas (Banister et al., 2013).

Energetic Advantages in Fuel Applications

- High-Energy Density Hydrocarbon Fuel : Pentacyclo[6.3.0.0^2,6.0^3,10.0^5,9]undecane derivatives have been explored for their potential as high-energy density hydrocarbon fuels, highlighting the compound's relevance beyond pharmaceutical applications (Qiu et al., 2008).

Zukünftige Richtungen

The study of cage-like compounds is an active area of research, with potential applications in various fields like medicinal chemistry, materials science, and nanotechnology . Further studies could explore the synthesis, properties, and potential applications of Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-amine hydrochloride.

Eigenschaften

IUPAC Name |

pentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-9-5-1-3-4-2-6(7(3)9)10(11)8(4)5;/h3-11H,1-2,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDHFUIMRFKPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C2C5C1C3C4C5N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

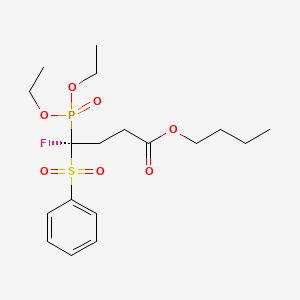

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

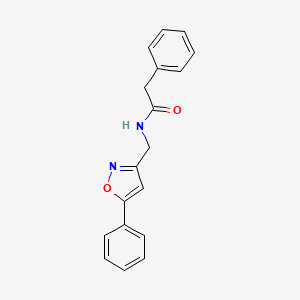

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)

![1-(4-fluorobenzyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009956.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)

![3-(4-Methoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3009960.png)

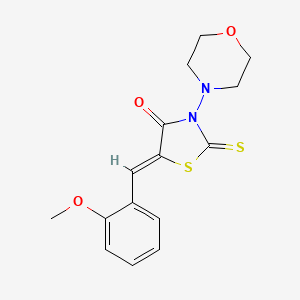

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3009964.png)